molecular formula C18H12N2O2 B1322569 2-(1H-indol-3-yl)quinoline-4-carboxylic acid CAS No. 89391-04-8

2-(1H-indol-3-yl)quinoline-4-carboxylic acid

Cat. No. B1322569
Key on ui cas rn: 89391-04-8
M. Wt: 288.3 g/mol
InChI Key: DASAQOOBWVAYSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06172084B2

Procedure details

To a 3 mL plastic tube fitted with a frit containing 50 mg of resin-bound 2-(3-indolyl)quinoline-4-carboxylate (0.035 mmol) was added 1 mL of a 50% mixture of TFA and DCM. The reaction mixture was agitated on an orbital shaker for 30 min. The mixture was filtered and the resin washed with DCM (3×3 mL). The organic solutions were combined and evaporated by a stream of nitrogen. The residual solid was lyophilized to give 2-(3-indolyl)quinoline-4-carboxylic acid or amide (80-100% yield).
Name
2-(3-indolyl)quinoline-4-carboxylate
Quantity
50 mg
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10]2[CH:19]=[C:18]([C:20]([O-:22])=[O:21])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[N:11]=2)=[CH:2]1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10]2[CH:19]=[C:18]([C:20]([OH:22])=[O:21])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[N:11]=2)=[CH:2]1

Inputs

Step One
Name
2-(3-indolyl)quinoline-4-carboxylate
Quantity
50 mg
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C1=NC2=CC=CC=C2C(=C1)C(=O)[O-]
Step Two
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was agitated on an orbital shaker for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 3 mL plastic tube fitted with a frit
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the resin washed with DCM (3×3 mL)
CUSTOM
Type
CUSTOM
Details
evaporated by a stream of nitrogen

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)C1=NC2=CC=CC=C2C(=C1)C(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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